molecular formula C19H23N5O2 B6005609 5-(benzimidazol-1-ylmethyl)-N-methyl-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-(benzimidazol-1-ylmethyl)-N-methyl-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B6005609
M. Wt: 353.4 g/mol
InChI Key: MWYIGYZUSALVCB-UHFFFAOYSA-N
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Description

5-(benzimidazol-1-ylmethyl)-N-methyl-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a pyrazole ring, with additional functional groups that contribute to its reactivity and versatility.

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-methyl-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-23(12-15-6-4-5-9-26-15)19(25)17-10-14(21-22-17)11-24-13-20-16-7-2-3-8-18(16)24/h2-3,7-8,10,13,15H,4-6,9,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYIGYZUSALVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCO1)C(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzimidazol-1-ylmethyl)-N-methyl-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzimidazole Derivative: Starting with o-phenylenediamine, the benzimidazole ring is formed through a condensation reaction with formic acid or its derivatives.

    Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent to introduce the benzimidazol-1-ylmethyl group.

    Formation of Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and a 1,3-dicarbonyl compound.

    Coupling Reaction: The benzimidazole and pyrazole intermediates are coupled under specific conditions to form the desired compound.

    Functional Group Modifications: The final steps involve introducing the N-methyl and N-(oxan-2-ylmethyl) groups through appropriate alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(benzimidazol-1-ylmethyl)-N-methyl-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzimidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5-(benzimidazol-1-ylmethyl)-N-methyl-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and

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